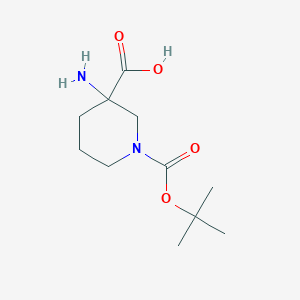

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

概要

説明

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. It is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

作用機序

Target of Action

Similar compounds have been found to inhibit myocardin-related transcription factor a (mrtf-a), which is a critical factor for epithelial-mesenchymal transition (emt) .

Mode of Action

It is known that compounds with similar structures can inhibit mrtf-a, thereby suppressing several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Biochemical Pathways

Inhibition of mrtf-a can affect the epithelial-mesenchymal transition (emt) pathway, which plays a crucial role in cancer progression and metastasis .

Result of Action

Similar compounds have been found to suppress several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Action Environment

It is generally recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .

準備方法

The synthesis of 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane (CH2Cl2) at room temperature . The resulting Boc-protected piperidine is then subjected to further reactions to introduce the carboxylic acid group.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and yield.

化学反応の分析

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like DMAP. Major products formed from these reactions include various derivatives of the original compound, depending on the specific reaction conditions and reagents used.

科学的研究の応用

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is widely used in the synthesis of peptides and other complex organic molecules. The Boc-protected amino group allows for selective reactions, making it a valuable intermediate in multi-step syntheses.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its derivatives can act as enzyme inhibitors or substrates in biochemical assays.

Medicine: It is involved in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors. The compound’s stability and reactivity make it suitable for drug development.

Industry: In industrial applications, the compound is used in the production of fine chemicals and advanced materials.

類似化合物との比較

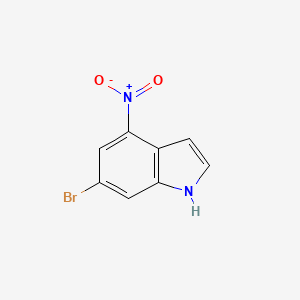

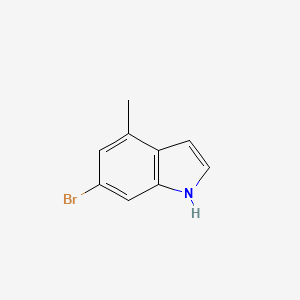

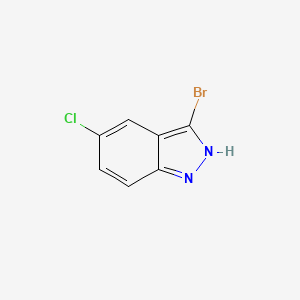

Similar compounds to 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid include:

1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: This compound lacks the amino group but shares the Boc-protected piperidine structure.

3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid: This compound has a similar Boc-protected amino group but differs in the position of the carboxylic acid group.

N-Boc-piperidine: This compound is a simpler derivative with only the Boc-protected piperidine structure.

The uniqueness of this compound lies in its combination of the Boc-protected amino group and the carboxylic acid group, which provides versatility in chemical reactions and applications.

特性

IUPAC Name |

3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYGMOYBKKZJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646951 | |

| Record name | 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368866-17-5 | |

| Record name | 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

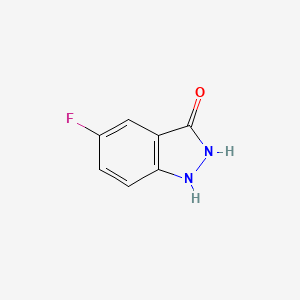

![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)

![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)